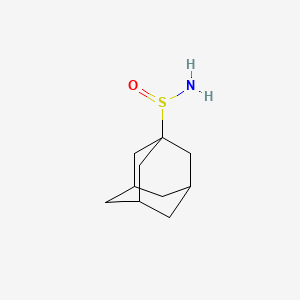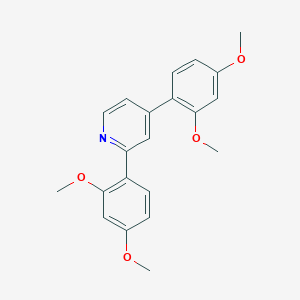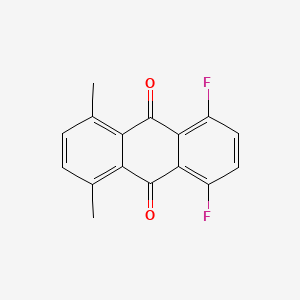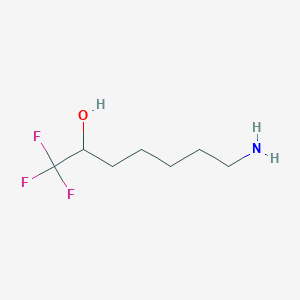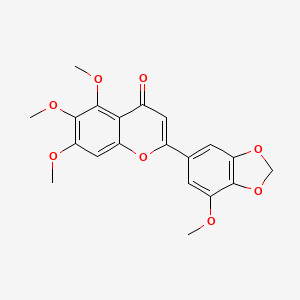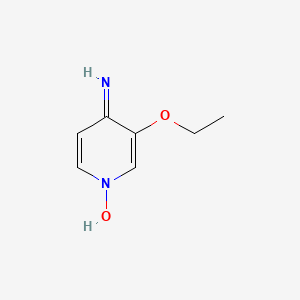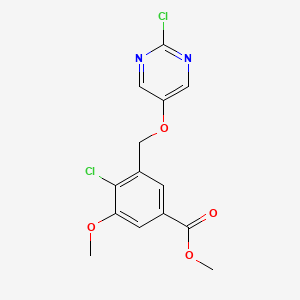
Methyl 4-chloro-3-((2-chloropyrimidin-5-yloxy)methyl)-5-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-chloro-3-((2-chloropyrimidin-5-yloxy)methyl)-5-methoxybenzoate is a complex organic compound that features a benzoate ester linked to a chlorinated pyrimidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-3-((2-chloropyrimidin-5-yloxy)methyl)-5-methoxybenzoate typically involves multiple steps. One common route starts with the chlorination of methyl 5-methoxybenzoate to introduce the chlorine atom at the 4-position. This is followed by the reaction with 2-chloropyrimidine-5-ol under basic conditions to form the ether linkage. The reaction conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reactions. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-chloro-3-((2-chloropyrimidin-5-yloxy)methyl)-5-methoxybenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents like ethanol or DMF.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Conversion to carboxylic acids.
Reduction: Formation of alcohols from esters.
Wissenschaftliche Forschungsanwendungen
Methyl 4-chloro-3-((2-chloropyrimidin-5-yloxy)methyl)-5-methoxybenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is explored for its potential use in the development of herbicides and pesticides.
Materials Science: It is investigated for its role in the synthesis of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of Methyl 4-chloro-3-((2-chloropyrimidin-5-yloxy)methyl)-5-methoxybenzoate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary widely based on the specific derivative or application being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-chloro-3-((2-chloropyrimidin-5-yloxy)methyl)-5-hydroxybenzoate
- Methyl 4-chloro-3-((2-chloropyrimidin-5-yloxy)methyl)-5-ethoxybenzoate
- Methyl 4-chloro-3-((2-chloropyrimidin-5-yloxy)methyl)-5-methylbenzoate
Uniqueness
Methyl 4-chloro-3-((2-chloropyrimidin-5-yloxy)methyl)-5-methoxybenzoate is unique due to the presence of both the chlorinated pyrimidine and the methoxybenzoate moieties. This combination imparts specific chemical properties that can be exploited in various applications, making it a versatile compound in research and industry.
Eigenschaften
Molekularformel |
C14H12Cl2N2O4 |
|---|---|
Molekulargewicht |
343.2 g/mol |
IUPAC-Name |
methyl 4-chloro-3-[(2-chloropyrimidin-5-yl)oxymethyl]-5-methoxybenzoate |
InChI |
InChI=1S/C14H12Cl2N2O4/c1-20-11-4-8(13(19)21-2)3-9(12(11)15)7-22-10-5-17-14(16)18-6-10/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
SKWLNDOHNUMSHA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1Cl)COC2=CN=C(N=C2)Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



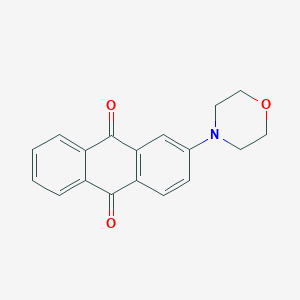
![N-([1,1'-Biphenyl]-4-yl)-4'-vinyl-[1,1'-biphenyl]-4-amine](/img/structure/B13147856.png)
